molecular formula C7H5F3N2O2S B2758447 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide CAS No. 676119-37-2

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide

Cat. No.: B2758447
CAS No.: 676119-37-2
M. Wt: 238.18
InChI Key: MJKPFVGRSJOARU-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide is a chemical compound featuring a thiophene ring core that is functionalized with a trifluoroacetyl-protected amino group and a carboxamide moiety. This structure places it within a class of thiophene-carboxamide derivatives that are of significant interest in medicinal chemistry and drug discovery research. Thiophene-based compounds are recognized as privileged scaffolds in the development of novel therapeutic agents. The core structure is a key component in compounds being investigated for a range of biological activities. Specifically, thiophene-carboxamide derivatives have been identified as potent viral entry inhibitors for the Ebola virus, acting by targeting the viral glycoprotein . Concurrently, structurally similar thiophene carboxamides have been designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), demonstrating potent antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B), and are believed to function by binding to the tubulin-colchicine binding pocket to disrupt cancer cell division . Furthermore, nitrothiophene carboxamides have been reported as a novel class of narrow-spectrum antibacterial agents that act as prodrugs, requiring activation by specific bacterial nitroreductases to become bactericidal compounds effective against multi-drug resistant Gram-negative pathogens . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for developing new compounds in antiviral, anticancer, and antibacterial discovery programs. The compound is intended for research purposes only. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2S/c8-7(9,10)6(14)12-3-1-2-15-4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKPFVGRSJOARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1NC(=O)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347870
Record name 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676119-37-2
Record name 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carboxamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-aminothiophene-3-carboxamide and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C.

    Procedure: The trifluoroacetic anhydride is added dropwise to a solution of 2-aminothiophene-3-carboxamide in the chosen solvent. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of N-substituted thiophene carboxamides.

Scientific Research Applications

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below summarizes structural analogues, their substituents, and notable properties:

Compound Name Structural Features Key Properties Reference
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide Thiophene core with trifluoroacetyl and carboxamide groups High lipophilicity due to CF₃ group; potential protease inhibition
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Diethyl ester, methyl, and trifluoroacetyl groups Binding affinity: -5.7 kcal/mol (AvrRps4 protein); two hydrogen bonds (ASN236, ARG199)
3-((3,4-dimethoxybenzylidene)amino)thiophene-2-carboxamide 3,4-dimethoxybenzylidene Schiff base Melting point: 160–162°C; synthesized via condensation
3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid Bromothiophene and propanoic acid substituents CAS: 194229-21-5; used in safety studies (GHS-compliant)
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-nitrophenyl amide Dihedral angle: 13.53° (benzene-thiophene); antifungal/antibacterial activity

Comparative Analysis

  • Trifluoroacetyl vs. Non-Trifluoroacetyl Analogues: The trifluoroacetyl group enhances binding affinity (e.g., -5.7 kcal/mol in ) compared to non-acylated analogues like 3-aminothiophene-2-carboxamide. Increased lipophilicity from the CF₃ group may improve membrane permeability but reduce aqueous solubility.
  • Carboxamide vs. Ester Derivatives :
    • Diethyl esters (e.g., ) show higher flexibility in binding due to ester groups, whereas carboxamides (e.g., ) form stronger hydrogen bonds.

Biological Activity

3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

  • Molecular Formula : C7_7H5_5F3_3N2_2O2_2S
  • Molecular Weight : 238.19 g/mol
  • CAS Number : 676119-37-2

The compound features a thiophene ring substituted with a carboxamide group and a trifluoroacetyl moiety, which enhances its lipophilicity and stability.

Synthesis

This compound is synthesized through the reaction of 2-aminothiophene-3-carboxamide with trifluoroacetic anhydride. The reaction typically occurs in inert solvents like dichloromethane or acetonitrile at temperatures ranging from 0 to 25°C. The following table summarizes the synthesis conditions:

Starting Material Reagent Solvent Temperature
2-Aminothiophene-3-carboxamideTrifluoroacetic anhydrideDichloromethane0 to 25 °C
Acetonitrile

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Thiophenes are known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Interaction : The trifluoroacetyl group enhances the compound's ability to penetrate cell membranes and interact with various enzymes and receptors.
  • Molecular Targeting : It modulates the activity of specific proteins involved in inflammation and microbial defense.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound Name Key Features Biological Activity
2-Aminothiophene-3-carboxamidePrecursor compoundLimited activity
3-[(2,2,2-Trifluoroacetyl)amino]thiopheneContains trifluoroacetyl and carboxamide groupsPotential antimicrobial and anti-inflammatory effects
Thiophene derivativesVarious substitutionsBroad spectrum antimicrobial activity

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the antimicrobial activity of thiophene derivatives similar to this compound. Results indicated that these compounds could inhibit bacterial growth effectively.
    • Example Study : A study reported a series of thiophene derivatives exhibiting IC50 values ranging from 10 to 50 µM against common pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide?

  • Methodology : The compound can be synthesized via sequential functionalization of the thiophene core. For example, 3-aminothiophene-2-carboxamide (a precursor) is synthesized by reacting 2-cyanoacetamide with 2,5-dihydroxy-1,4-dithiane in ethanol under reflux with triethylamine catalysis, yielding 75% after recrystallization . Subsequent trifluoroacetylation of the amino group can be achieved using trifluoroacetic anhydride or 2,2,2-trifluoroacetyl chloride in anhydrous dichloromethane with a base like triethylamine.
  • Key Data :

  • Precursor (3-aminothiophene-2-carboxamide): m.p. 122–124°C; IR bands at 3400 cm⁻¹ (amide NH), 1670 cm⁻¹ (amide C=O) .
  • Trifluoroacetyl derivatives typically show strong IR absorption at ~1780–1820 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (C-F stretch) .

Q. How is the compound characterized spectroscopically?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Aromatic protons in thiophene appear at δ 7.1–7.4 ppm (DMSO-d6), while the trifluoroacetyl group causes deshielding of adjacent NH protons (δ 10–12 ppm) .
  • IR Spectroscopy : Confirm amide (1670 cm⁻¹) and trifluoroacetyl (1780–1820 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₇H₅F₃N₂O₂S: 238.0 g/mol).

Q. What are the preliminary biological activities reported for this compound?

  • Methodology : Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays. Similar thiophene carboxamides exhibit MIC values of 8–32 µg/mL, attributed to membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental feedback to reduce optimization time . Key parameters:

  • Solvent polarity (e.g., dichloromethane vs. ethanol) affects nucleophilic acylation efficiency .
  • Catalyst screening (e.g., triethylamine vs. DMAP) can enhance trifluoroacetylation yields .

Q. How to resolve contradictory spectral data in structural elucidation?

  • Methodology : Cross-validate with:

  • X-ray crystallography : Resolves ambiguities in NMR/IR assignments (e.g., confirming amide vs. ester configurations) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns (e.g., distinguishing thiophene C3 vs. C5 protons) .
    • Case Study : Discrepancies in NH proton shifts (δ 5.2 vs. 7.8 ppm) in similar compounds arise from tautomerism; controlled pH or DMSO-d6 solvent stabilizes the dominant form .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

  • Methodology :

  • Prodrug design : Modify the carboxamide to a methyl ester (enhanced lipophilicity) .
  • Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) .
  • In silico ADMET : Predict logP, permeability, and metabolic stability using tools like SwissADME .

Q. How do electronic effects of the trifluoroacetyl group influence reactivity?

  • Methodology : Compare with acetyl or chloroacetyl analogs via:

  • Hammett studies : The -CF₃ group’s strong electron-withdrawing effect (σₚ = 0.54) increases electrophilicity at the amide carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis) .
  • Kinetic assays : Monitor reaction rates under varying pH (e.g., pseudo-first-order kinetics in hydrolysis) .

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